FA-Gly-Abu-NH2
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Overview
Mechanism of Action
Target of Action
FA-Gly-Abu-NH2 is a biochemical compound used in proteomics research . It is primarily used as a substrate in the specificity study of thermolysin . Thermolysin is a thermostable metalloproteinase enzyme that catalyzes the breakdown of proteins, a process known as proteolysis .
Mode of Action
As a substrate for thermolysin, it likely interacts with the enzyme’s active site, facilitating the proteolysis process .
Biochemical Pathways
Given its role as a substrate for thermolysin, it may be involved in protein degradation pathways where thermolysin plays a role .
Pharmacokinetics
As a biochemical compound used in research, its bioavailability would likely depend on the specific experimental conditions .
Result of Action
As a substrate for thermolysin, its primary role would likely be to facilitate the study of this enzyme’s substrate specificity .
Action Environment
Like many biochemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its activity .
Preparation Methods
The synthesis of FA-Gly-Abu-NH2 involves multiple steps, including the condensation of 3-(2-furyl)acryloyl with glycine and beta-alanine. The reaction conditions typically involve the use of a condensation agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the reaction, the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
FA-Gly-Abu-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
FA-Gly-Abu-NH2 has several applications in scientific research, including:
Chemistry: It is used as a substrate in studies involving enzyme specificity, particularly with thermolysin.
Biology: The compound is used in the study of protein interactions and modifications.
Comparison with Similar Compounds
FA-Gly-Abu-NH2 can be compared with other similar compounds such as:
3-(2-Furyl)acryloyl-Gly-Abu-NH2: This compound has a similar structure but may have different reactivity and applications.
N-(aminocarbonyl)-N-({[(2E)-3-(2-furyl)-2-propenoyl]amino}acetyl)-beta-alanine: Another similar compound with slight variations in its chemical structure. The uniqueness of this compound lies in its specific structure, which allows it to be used in a variety of scientific and industrial applications.
Properties
IUPAC Name |
3-[carbamoyl-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c14-13(21)16(6-5-12(19)20)11(18)8-15-10(17)4-3-9-2-1-7-22-9/h1-4,7H,5-6,8H2,(H2,14,21)(H,15,17)(H,19,20)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFHWCIKUREZJQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(=O)N(CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(=O)N(CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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